Cas no 898794-46-2 (2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone)
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
- 2',4'-DICHLORO-3-(2,4-DIMETHYLPHENYL)PROPIOPHENONE
- DTXSID20644703
- 898794-46-2
- MFCD03843699
- AKOS016021691
- 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
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- MDL: MFCD03843699
- Inchi: 1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3
- InChI Key: QEQUBQLAHWRISW-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(CCC1C=CC(C)=CC=1C)=O)Cl
Computed Properties
- Exact Mass: 306.05800
- Monoisotopic Mass: 306.0578205g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 5.42570
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 206452-1g |
2',4'-dichloro-3-(2,4-dimethylphenyl)propiophenone |
898794-46-2 | 97% | 1g |
£540.00 | 2022-02-28 | |
| Fluorochem | 206452-2g |
2',4'-dichloro-3-(2,4-dimethylphenyl)propiophenone |
898794-46-2 | 97% | 2g |
£1013.00 | 2022-02-28 | |
| Fluorochem | 206452-5g |
2',4'-dichloro-3-(2,4-dimethylphenyl)propiophenone |
898794-46-2 | 97% | 5g |
£2025.00 | 2022-02-28 | |
| TRC | D100285-250mg |
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone |
898794-46-2 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D100285-500mg |
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone |
898794-46-2 | 500mg |
$ 735.00 | 2022-06-06 | ||
| A2B Chem LLC | AH91704-1g |
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone |
898794-46-2 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH91704-2g |
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone |
898794-46-2 | 97% | 2g |
$1169.00 | 2024-04-19 | |
| A2B Chem LLC | AH91704-5g |
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone |
898794-46-2 | 97% | 5g |
$2291.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649394-1g |
1-(2,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
898794-46-2 | 98% | 1g |
¥7728.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649394-2g |
1-(2,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
898794-46-2 | 98% | 2g |
¥11583.00 | 2024-04-26 |
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone Suppliers
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Professional Introduction to 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone (CAS No. 898794-46-2)
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898794-46-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its dichlorinated propiophenone core and dimethylphenyl substituents, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring a benzophenone backbone with chloro and methyl groups strategically positioned, contributes to its reactivity and utility in various chemical transformations.
The chemical structure of 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone consists of a phenyl ring connected to a propiophenone moiety, with chloro atoms at the 2' and 4' positions and dimethyl groups at the 2 and 4 positions of the second phenyl ring. This arrangement imparts a high degree of functionalization, making it a versatile building block for the synthesis of more complex molecules. The presence of electron-withdrawing chloro substituents enhances its electrophilicity, facilitating reactions such as nucleophilic substitution and cross-coupling, while the methyl groups provide steric hindrance that can influence reaction selectivity.
In recent years, 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone has been explored in the development of novel pharmaceutical agents. Its dichlorinated propiophenone scaffold is particularly interesting because it can serve as a precursor for heterocyclic compounds, which are prevalent in biologically active molecules. For instance, researchers have utilized this compound in the synthesis of substituted benzopyrans and benzothiopyrans, which have shown promise as kinase inhibitors and anti-inflammatory agents. The ability to modify the chlorine atoms or introduce additional functional groups allows for fine-tuning of biological activity, making this compound a valuable tool in medicinal chemistry.
One of the most compelling aspects of 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is its role in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The chloro substituents on the propiophenone ring can be readily displaced by boronic acids or esters under palladium catalysis, enabling the construction of biaryl structures. These biaryl systems are fundamental motifs in many pharmaceuticals due to their stability and biological efficacy. For example, recent studies have demonstrated its utility in generating complex arylated compounds that exhibit antimicrobial properties. The reaction conditions can be optimized to achieve high yields and regioselectivity, making this compound an attractive choice for industrial applications.
Furthermore, 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone has found applications in materials science, particularly in the synthesis of organic semiconductors and optoelectronic materials. Its rigid aromatic structure and conjugated system make it a suitable candidate for π-conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have incorporated derivatives of this compound into polymers that exhibit excellent charge transport properties. The chlorine atoms can be further functionalized to introduce solubilizing groups or other functionalities that enhance device performance. This dual utility as both a pharmaceutical intermediate and a materials precursor underscores its versatility.
The synthesis of 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common route involves the Friedel-Crafts alkylation of biphenyl with dimethylbenzene followed by chlorination at specific positions using reagents such as phosphorus oxychloride (POCl₃). The precise control over regioselectivity is crucial due to the potential for multiple substitution products. Advances in catalytic methods have enabled more efficient syntheses with reduced byproducts, improving both yield and sustainability.
In conclusion, 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone (CAS No. 898794-46-2) is a multifaceted compound with significant potential in pharmaceutical research and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable intermediate for synthesizing biologically active molecules and advanced materials. As research continues to uncover new applications for this compound, future studies will likely expand its utility further, reinforcing its importance in modern chemistry.
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